Regorafenib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Glioblastoma Treatment

Field: Neuro-Oncology

Method: In a study, three-dimensional glioblastoma organoids obtained from patients’ resected recurrent glioblastoma tumors were treated with Regorafenib. Drug responses were evaluated using NAD(P)H FLIM .

Results: The study found that 77% of tumors responded to Regorafenib treatment. The approach enabled a comprehensive longitudinal exploration of the molecular changes induced by treatment .

Hepatocellular Carcinoma Treatment

Field: Hepatology

Application: Regorafenib is used as a second-line treatment for advanced Hepatocellular Carcinoma (HCC) following the phase III RESORCE trial .

Method: In a real-world study, recurrent HCC patients were treated with Regorafenib. The drug’s efficacy was evaluated based on overall survival and time to progression .

Results: The study found that Regorafenib could effectively improve the prognosis of patients after first-line treatment failure .

Clinical Trials

Field: Clinical Oncology

Method: In the INTEGRATE II trial, Regorafenib was compared with placebo in a randomized, double-blind, placebo-controlled, multinational, phase III trial .

Results: The trial found that Regorafenib significantly prolonged overall survival, progression-free survival, and time to progression compared with placebo .

Gastrointestinal Stromal Tumors Treatment

Field: Gastroenterology

Application: Regorafenib has shown potential in the treatment of advanced Gastrointestinal Stromal Tumors (GISTs) after failure of imatinib and sunitinib .

Method: In a phase II clinical trial, patients with GISTs were treated with Regorafenib .

Results: The trial found that 79% of patients achieved clinical benefit with Regorafenib treatment .

Combined with Other Systemic Therapies

Field: Oncology

Application: Regorafenib has been combined with other systemic therapies for the treatment of various cancers .

Method: In several studies, Regorafenib was combined with other drugs like nivolumab or chemotherapy for the treatment of cancers .

Results: The studies found that the combination of Regorafenib with other therapies could be effective in impeding tumor progression and improving the prognosis of patients .

Colorectal Cancer Treatment

Field: Oncology

Application: Regorafenib has been used as a treatment option for patients with metastatic colorectal cancer (mCRC) previously exposed to 2 rounds of chemotherapy . It has also been combined with immune checkpoint inhibitors in patients with advanced or metastatic microsatellite stable colorectal cancer .

Method: In a retrospective multi-institutional trial, mCRC patients who progressed after 2 lines of chemotherapy were treated with either Regorafenib or 5-fluorouracil-based rechallenge treatment . In another study, patients with MSS metastatic adenocarcinoma of the colon or rectum received Regorafenib in combination with high/low-dose radiotherapy plus toripalimab .

Results: The trial found that higher disease control and overall survival rates were achieved with rechallenge treatment compared to Regorafenib . The combination of Regorafenib with high/low-dose radiotherapy plus toripalimab showed promising results .

Non-Small Cell Lung Cancer Treatment

Field: Pulmonology

Application: Regorafenib has demonstrated promising anti-tumor activity in lung squamous cell carcinoma (LSCC), a common type of non-small-cell lung cancer (NSCLC) . It has also been studied in combination with methotrexate in treating participants with metastatic non-squamous NSCLC with tumors that harbor a KRAS mutation .

Method: In a phase II trial, the efficacy of Regorafenib in combination with methotrexate was studied in participants with metastatic non-squamous NSCLC .

Results: The trial is ongoing, and the results are yet to be published .

Regorafenib is an orally administered small molecule that functions as a multi-kinase inhibitor, targeting various receptor tyrosine kinases involved in cancer progression, angiogenesis, and the tumor microenvironment. Its primary targets include vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFR), and several RAF kinases, including BRAF. Developed by Bayer and marketed under the brand name Stivarga, Regorafenib received approval for clinical use in 2012 for metastatic colorectal cancer and advanced gastrointestinal stromal tumors after failure of prior therapies. Its indications were later expanded to include refractory hepatocellular carcinoma in 2017 .

Regorafenib's mechanism of action involves its interaction with several kinases. It primarily inhibits kinases belonging to the vascular endothelial growth factor receptor (VEGFR) and tyrosine kinase with immunoglobulin and EGF homology domains (TIE) families []. These kinases play a crucial role in promoting tumor growth by stimulating angiogenesis and tumor cell survival. By blocking these pathways, Regorafenib disrupts the blood supply to tumors and hinders their ability to grow and spread [].

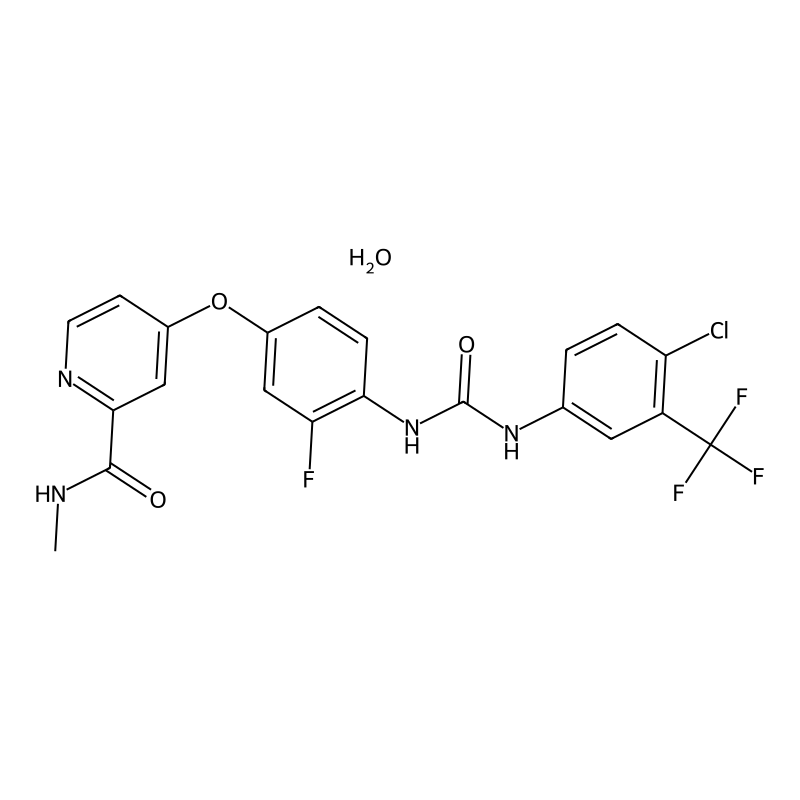

The chemical formula of Regorafenib is , with a molecular weight of approximately 482.82 g/mol. Regorafenib undergoes metabolism primarily through the cytochrome P450 enzyme CYP3A4 in the liver, leading to the formation of active metabolites M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). These metabolites retain similar pharmacological activity to the parent compound .

Key Reactions:- Metabolism: Regorafenib is metabolized via CYP3A4, resulting in the formation of M-2 and M-5.

- Excretion: Approximately 71% of a radiolabeled dose is excreted in feces, with 19% eliminated via urine .

Regorafenib exhibits significant anti-tumor activity through its inhibition of multiple kinases involved in tumor growth and angiogenesis. It effectively reduces the signaling pathways that promote tumor vascularization and proliferation, thus inhibiting tumor growth and metastasis. In preclinical studies, Regorafenib has demonstrated anti-angiogenic effects, particularly through dual inhibition of VEGFR2 and TIE2 tyrosine kinases .

Mechanism of Action:- Inhibition of Kinases: Targets multiple kinases including VEGFRs, PDGFRs, and RAF kinases.

- Anti-Angiogenic Effects: Reduces blood supply to tumors by inhibiting angiogenesis.

- Tumor Growth Inhibition: Shown to inhibit tumor growth in various xenograft models .

- Formation of Key Intermediates: Initial reactions create key intermediates that will undergo further transformations.

- Coupling Reactions: These intermediates are then coupled using various coupling agents to form the final product.

- Purification: The crude product is purified through crystallization or chromatography techniques to obtain pure Regorafenib.

The detailed synthetic pathway is proprietary but generally follows standard organic synthesis methodologies for complex molecules .

Regorafenib is primarily used in oncology for treating various cancers:

- Metastatic Colorectal Cancer: Approved for patients who have failed other treatments.

- Gastrointestinal Stromal Tumors: Indicated for advanced cases after prior therapies.

- Hepatocellular Carcinoma: Approved for patients who have not responded to other treatments.

Additionally, ongoing research is exploring its potential applications in other malignancies due to its broad-spectrum kinase inhibition profile .

Regorafenib has been studied for its interactions with various drugs due to its metabolism via CYP3A4. Significant interactions may occur with:

- CYP3A4 Inhibitors/Inducers: Co-administration with strong inhibitors can increase Regorafenib levels, while inducers may decrease its efficacy.

- Other Antineoplastic Agents: Studies indicate potential synergistic effects when combined with certain chemotherapeutics, enhancing therapeutic outcomes without significantly increasing toxicity .

Adverse reactions associated with Regorafenib include hand-foot skin reactions, hypertension, diarrhea, fatigue, and potential hepatotoxicity, necessitating careful monitoring during treatment .

Regorafenib shares similarities with several other multi-kinase inhibitors but has unique characteristics that set it apart. Some notable compounds include:

Uniqueness of Regorafenib:

Regorafenib's ability to inhibit a broader range of kinases related to both angiogenesis and oncogenesis provides it with a unique therapeutic profile compared to its analogs. Its dual action on both vascular endothelial growth factor receptors and platelet-derived growth factor receptors enhances its effectiveness in treating solid tumors .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Stivarga is indicated as monotherapy for the treatment of adult patients with: metastatic colorectal cancer (CRC) who have been previously treated with, or are not considered candidates for, available therapies - these include fluoropyrimidine-based chemotherapy, an anti-VEGF therapy and an anti-EGFR therapy; unresectable or metastatic gastrointestinal stromal tumors (GIST) who progressed on or are intolerant to prior treatment with imatinib and sunitinib; hepatocellular carcinoma (HCC) who have been previously treated with sorafenib.

Treatment of all conditions contained in the category of malignant neoplasms (except haematopoietic and lymphoid tissue)

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Stivarga

FDA Approval: Yes

Regorafenib is approved to treat: Colorectal cancer that has metastasized (spread to other parts of the body). It is used in patients who have not gotten better with other treatments.

Gastrointestinal stromal tumor that is locally advanced , cannot be removed by surgery , or has metastasized (spread to other parts of the body). It is used in patients whose disease has not gotten better with imatinib mesylate and sunitinib malate.

Hepatocellular carcinoma (a type of liver cancer ). It is used in patients who have already been treated with sorafenib.

Regorafenib is also being studied in the treatment of other types of cancer.

Pharmacology

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE21 - Regorafeni

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

RET family

RET [HSA:5979] [KO:K05126]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Approximately 71% of a radiolabeled dose was excreted in feces (47% as parent compound, 24% as metabolites) and 19% of the dose was excreted in urine (17% as glucuronides) within 12 days after administration of a radiolabeled oral solution at a dose of 120 mg.

Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval.

Metabolism Metabolites

Wikipedia

Chloral_betaine

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

"Bayer Announces New Data on Oncology Portfolio To Be Presented at the ECCO-ESMO Congress 2009". Retrieved 2009-09-19.

"Phase III Trial of Regorafenib in Metastatic Colorectal Cancer Meets Primary Endpoint of Improving Overall Survival". Archived from the original on 2012-01-19. Retrieved 2011-10-26.

"FDA approves new treatment for advanced colorectal cancer". 27 Sep 2012.

"Cancer fund reprieve for just one drug, Regorafenib". BBC. 22 May 2015. Retrieved 7 June 2015.

"FDA approves Stivarga for advanced gastrointestinal stromal tumors". 25 Feb 2013.

"Life extending treatment for patients with advanced liver cancer recommended by NICE". November 29, 2018.

CONSIGN, CONCUR Confirm Efficacy of Regorafenib in mCRC. 2015

"FDA Prescribing Information" (PDF). 27 Sep 2012.

Zhang G, Kodani S, Hammock BD (January 2014). "Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer". Progress in Lipid Research. 53: 108–23. doi:10.1016/j.plipres.2013.11.003. PMC 3914417. PMID 24345640.

Hwang SH, Wecksler AT, Zhang G, Morisseau C, Nguyen LV, Fu SH, Hammock BD (July 2013). "Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors". Bioorganic & Medicinal Chemistry Letters. 23 (13): 3732–7. doi:10.1016/j.bmcl.2013.05.011. PMC 3744640. PMID 23726028.

Kim J, Ulu A, Wan D, Yang J, Hammock BD, Weiss RH (May 2016). "Addition of DHA Synergistically Enhances the Efficacy of Regorafenib for Kidney Cancer Therapy". Molecular Cancer Therapeutics. 15 (5): 890–8. doi:10.1158/1535-7163.MCT-15-0847. PMC 4873345. PMID 26921392.